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Compound of Interest

Compound Name: 2-Methoxyphenylacetonitrile

Cat. No.: B128560 Get Quote

A deep dive into the historical records of chemical synthesis reveals that the first documented

preparation of 2-methoxyphenylacetonitrile, also known as o-methoxybenzyl cyanide, dates

back to the turn of the 20th century. This pivotal discovery was reported by Pschorr, Wolfes,

and Buckow in a 1900 publication in the Berichte der deutschen chemischen Gesellschaft.

Their work laid the foundation for the subsequent exploration and utilization of this compound,

which has since become a valuable intermediate in the synthesis of various pharmaceuticals

and other fine chemicals.

This technical guide provides an in-depth exploration of the historical discovery and the

evolution of synthetic methodologies for 2-methoxyphenylacetonitrile, catering to

researchers, scientists, and professionals in drug development.

Historical Context: The First Synthesis by Pschorr,
Wolfes, and Buckow (1900)
The pioneering work by Pschorr and his colleagues described the synthesis of methoxy-

substituted phenylacetonitriles. While their primary focus was on the para-isomer, their

publication also detailed the preparation of the ortho- and meta-isomers. The synthesis of 2-
methoxyphenylacetonitrile was achieved through the reaction of 2-methoxybenzyl chloride

with potassium cyanide. This classical nucleophilic substitution reaction, a cornerstone of

organic synthesis, provided the first access to this important chemical entity.
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Unfortunately, the original 1900 publication does not provide a detailed experimental protocol

with specific quantities, reaction conditions, and yields for the ortho-isomer in the format

expected of modern chemical literature. The description is more of a narrative account of the

successful preparation.

Key Synthetic Pathways to 2-
Methoxyphenylacetonitrile
Since its initial discovery, several synthetic routes to 2-methoxyphenylacetonitrile have been

developed, starting from various readily available precursors. The following sections detail the

most common and historically significant methods, complete with experimental protocols and

comparative data.

From 2-Methoxybenzyl Halides (Chloride or Bromide)
This method, a direct descendant of the original Pschorr synthesis, remains one of the most

common and straightforward routes. It involves the reaction of a 2-methoxybenzyl halide with

an alkali metal cyanide.

Experimental Protocol:

A solution of 2-methoxybenzyl chloride (15.6 g, 0.1 mol) in 100 mL of acetone is added

dropwise to a stirred suspension of sodium cyanide (5.4 g, 0.11 mol) and a catalytic amount of

sodium iodide (0.5 g) in 50 mL of acetone. The reaction mixture is heated at reflux for 12 hours.

After cooling to room temperature, the precipitated sodium chloride is removed by filtration. The

filtrate is concentrated under reduced pressure. The residue is then taken up in diethyl ether

(150 mL) and washed successively with water (2 x 50 mL) and brine (50 mL). The organic layer

is dried over anhydrous magnesium sulfate and the solvent is evaporated to yield the crude

product. Purification by vacuum distillation or recrystallization from a suitable solvent like

ethanol-water affords pure 2-methoxyphenylacetonitrile.

Table 1: Quantitative Data for Synthesis from 2-Methoxybenzyl Halides
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Starting
Material

Cyanide
Source

Solvent Catalyst
Reaction
Time (h)

Yield (%) Purity (%)

2-

Methoxybe

nzyl

chloride

Sodium

Cyanide
Acetone

Sodium

Iodide
12 85-95 >98

2-

Methoxybe

nzyl

bromide

Potassium

Cyanide

Ethanol/W

ater
- 8 80-90 >97

Logical Relationship Diagram: Synthesis from 2-Methoxybenzyl Halide
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Alkali Metal Cyanide

2-Methoxyphenylacetonitrile Alkali Metal Halide
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Caption: Nucleophilic substitution of a halide with a cyanide ion.

From o-Anisaldehyde
This two-step approach involves the conversion of o-anisaldehyde to an intermediate, which is

then transformed into the desired nitrile. A common method is the formation of an oxime

followed by dehydration.

Experimental Protocol:
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Step 1: Oxime Formation: To a solution of o-anisaldehyde (13.6 g, 0.1 mol) in 100 mL of 95%

ethanol, a solution of hydroxylamine hydrochloride (7.6 g, 0.11 mol) and sodium hydroxide

(4.4 g, 0.11 mol) in 50 mL of water is added. The mixture is stirred at room temperature for 2

hours. The resulting precipitate of o-anisaldehyde oxime is collected by filtration, washed

with cold water, and dried.

Step 2: Dehydration to Nitrile: The dried o-anisaldehyde oxime (15.1 g, 0.1 mol) is mixed with

acetic anhydride (20.4 g, 0.2 mol) and the mixture is gently heated to reflux for 1 hour. After

cooling, the reaction mixture is poured into ice water and stirred until the excess acetic

anhydride is hydrolyzed. The solid product is collected by filtration, washed with water, and

recrystallized from ethanol to give 2-methoxyphenylacetonitrile.

Table 2: Quantitative Data for Synthesis from o-Anisaldehyde

Reagent for
Dehydration

Reaction Time (h) Yield (%) Purity (%)

Acetic Anhydride 1 75-85 >97

Thionyl Chloride 2 80-90 >98

Experimental Workflow: Synthesis from o-Anisaldehyde
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Caption: Two-step synthesis via an oxime intermediate.

From 2-Bromoanisole via Cyanation
Palladium- or copper-catalyzed cyanation reactions of aryl halides have become a powerful

tool in modern organic synthesis. This method allows for the direct introduction of a nitrile group
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onto the aromatic ring.

Experimental Protocol:

In a dried Schlenk tube under an argon atmosphere, 2-bromoanisole (1.87 g, 10 mmol),

copper(I) cyanide (1.08 g, 12 mmol), and 10 mL of anhydrous N,N-dimethylformamide (DMF)

are added. The mixture is heated to 140 °C and stirred for 24 hours. After cooling to room

temperature, the reaction mixture is diluted with ethyl acetate (50 mL) and filtered through a

pad of celite. The filtrate is washed with water (3 x 20 mL) and brine (20 mL). The organic layer

is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude

product is purified by column chromatography on silica gel to afford 2-
methoxyphenylacetonitrile.

Table 3: Quantitative Data for Synthesis from 2-Bromoanisole

Catalyst
Cyanide
Source

Solvent
Reaction
Temperat
ure (°C)

Reaction
Time (h)

Yield (%) Purity (%)

Copper(I)

Cyanide

Copper(I)

Cyanide
DMF 140 24 70-80 >98

Pd(OAc)2/

dppf

Zinc

Cyanide
DMA 120 12 85-95 >99

Signaling Pathway Diagram: Catalytic Cyanation
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Catalytic Cycle
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Caption: Palladium-catalyzed cyanation of an aryl halide.
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Conclusion
The journey of 2-methoxyphenylacetonitrile, from its first mention in a seminal 1900 paper to

its synthesis via modern catalytic methods, showcases the evolution of organic chemistry.

While the foundational methods remain relevant, newer techniques offer improved yields,

milder reaction conditions, and broader substrate scopes. This guide provides researchers and

drug development professionals with a comprehensive overview of the key synthetic strategies,

enabling the informed selection of the most suitable method for their specific needs. The

provided experimental protocols and comparative data serve as a practical resource for the

laboratory synthesis of this important chemical intermediate.

To cite this document: BenchChem. [Unveiling the Past: The Historical Discovery and
Synthesis of 2-Methoxyphenylacetonitrile]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b128560#historical-discovery-and-synthesis-of-2-
methoxyphenylacetonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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